tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate
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Overview
Description
tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an amino group attached to a benzyl ring, an isopropyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and reaction parameters are crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Primary alkyl halides are commonly used for alkylation reactions.
Major Products Formed
Scientific Research Applications
tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities or interacting with cellular receptors. Detailed studies on its biochemical kinetics and molecular interactions are essential to elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share structural similarities and have been studied for their anticancer and antimicrobial activities.
2-Aminothiazole-based compounds: These compounds are known for their biological activities, including anticancer, antioxidant, and antimicrobial properties.
Uniqueness
tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, benzyl ring, isopropyl group, and tert-butyl ester group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C15H24N2O2/c1-11(2)17(14(18)19-15(3,4)5)10-12-8-6-7-9-13(12)16/h6-9,11H,10,16H2,1-5H3 |
InChI Key |
WPIOWRMPIRRVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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